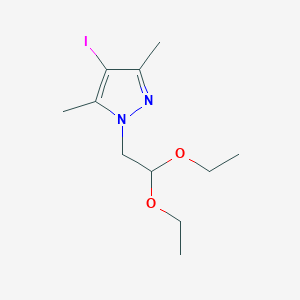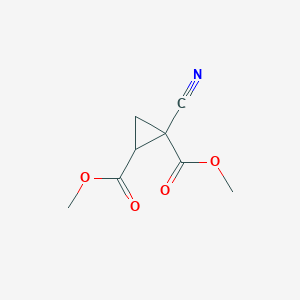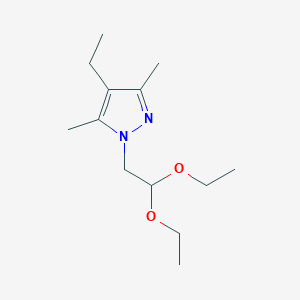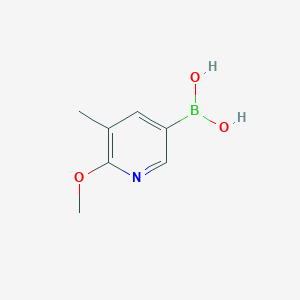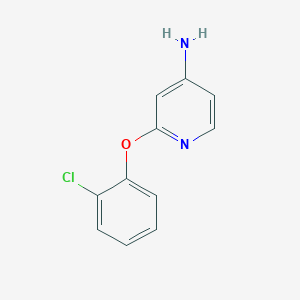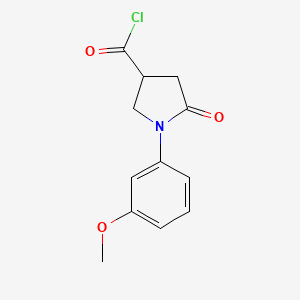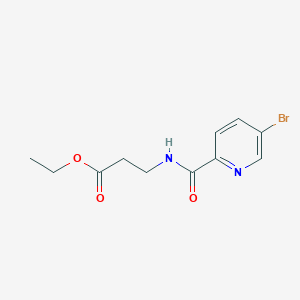
Ethyl 3-(5-bromopicolinamido)propanoate
Descripción general
Descripción
Ethyl 3-(5-bromopicolinamido)propanoate, also known as 5-bromopyridine-3-carboxylate, is an organic compound with a wide range of applications in biochemistry, medical research and industrial chemistry. It is a white solid with a boiling point of 250 °C. It is an important starting material for the synthesis of other compounds, such as heterocyclic compounds, pharmaceuticals, and agrochemicals. The compound is also used in the preparation of dyes and pigments.
Aplicaciones Científicas De Investigación
Ethyl 3-(5-bromopicolinamido)propanoate is used in a variety of scientific research applications. It is used in the synthesis of heterocyclic compounds, such as quinolines and pyridines, which are important in medicinal chemistry and drug design. It is also used in the synthesis of pharmaceuticals and agrochemicals. Additionally, the compound has been used in the preparation of dyes and pigments.
Mecanismo De Acción
The mechanism of action of ethyl 3-(5-bromopicolinamido)propanoate is not well understood. However, it is believed that the compound acts as a nucleophile, attacking the carbon-halogen bond of the substrate, resulting in a substitution reaction. This reaction produces the desired product, ethyl 3-(Ethyl 3-(5-bromopicolinamido)propanoateine-3-carboxylate).
Biochemical and Physiological Effects
The biochemical and physiological effects of ethyl 3-(5-bromopicolinamido)propanoate are not well understood. However, the compound has been shown to have antimicrobial activity against some microorganisms. Additionally, the compound has been shown to have antioxidant activity, which may be beneficial in the prevention of certain diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using ethyl 3-(5-bromopicolinamido)propanoate in laboratory experiments is its high reactivity. The compound is highly reactive, making it an ideal starting material for the synthesis of other compounds. Additionally, the compound is relatively inexpensive and easy to obtain.
However, there are some limitations to using this compound in laboratory experiments. The compound is volatile and can be easily lost during the reaction. Additionally, the compound is toxic and should be handled with extreme caution.
Direcciones Futuras
There are many potential future directions for ethyl 3-(5-bromopicolinamido)propanoate. One potential direction is to explore the compound’s potential for use in drug design and medicinal chemistry. Additionally, the compound could be used to synthesize other compounds, such as heterocyclic compounds, pharmaceuticals, and agrochemicals. Additionally, the compound could be further studied to determine its potential for use in the preparation of dyes and pigments. Finally, further research could be conducted to better understand the biochemical and physiological effects of the compound.
Propiedades
IUPAC Name |
ethyl 3-[(5-bromopyridine-2-carbonyl)amino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O3/c1-2-17-10(15)5-6-13-11(16)9-4-3-8(12)7-14-9/h3-4,7H,2,5-6H2,1H3,(H,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAIDCHLPWCKNGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCNC(=O)C1=NC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(5-bromopicolinamido)propanoate | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1,2,4]Triazolo[1,5-A]pyridine-7-carboxylic acid](/img/structure/B1454340.png)
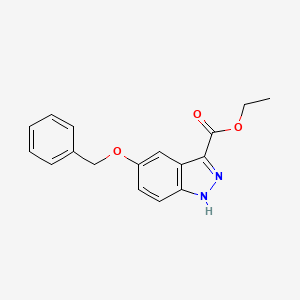
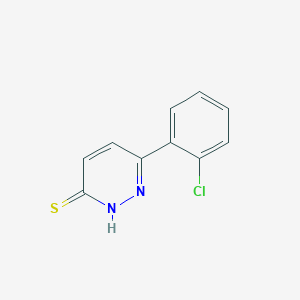
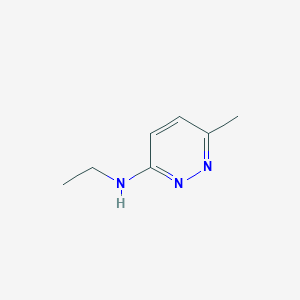
![4-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]butanoic acid](/img/structure/B1454345.png)
![4-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]butanoic acid](/img/structure/B1454349.png)
